2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide
Overview
Description
2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide is a complex organic compound with the molecular formula C18H27N3O2S2 and a molecular weight of 381.56 g/mol This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine sulfonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2,6-dimethylpiperidine with 4-(1-pyrrolidinylsulfonyl)benzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst such as p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of 2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Advanced purification techniques such as recrystallization or chromatography may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may influence signaling pathways related to the central nervous system .
Comparison with Similar Compounds
2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide can be compared with other similar compounds, such as:
2,6-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarboxamide: This compound has a similar structure but with a carboxamide group instead of a carbothioamide group.
2,6-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarboxylate: This compound has a carboxylate group instead of a carbothioamide group.
This compound analogs: Various analogs with different substituents on the piperidine or phenyl rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,6-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S2/c1-14-6-5-7-15(2)21(14)18(24)19-16-8-10-17(11-9-16)25(22,23)20-12-3-4-13-20/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWQGWMKRQLHFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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